(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
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Overview
Description
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is a fluorinated organic compound with significant applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the hydrogenation of pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique fluorinated structure.
Medicine: Incorporated into drug molecules to enhance their pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: A stereoisomer with different conformational preferences and biological activity.
4-Fluoroproline: Another fluorinated amino acid with applications in protein engineering and medicinal chemistry.
Fluoroleucine: A fluorinated analogue of leucine used in the study of protein folding and stability.
Uniqueness
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is unique due to its specific stereochemistry, which influences its conformational preferences and interactions with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHDIGEQRHIJX-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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